molecular formula C17H14F3N3O4S B2800262 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 946212-70-0

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2800262
CAS RN: 946212-70-0
M. Wt: 413.37
InChI Key: LWPPLMFYZAVMGG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, a pyridazine ring, an ethyl group, a trifluoromethyl group, and a benzenesulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, there are general methods for synthesizing components of this compound. For instance, the trifluoromethyl group can be added to molecules through a process called radical trifluoromethylation . Furan rings can be synthesized from carbohydrate-based furfural .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and the benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including radical reactions . The furan ring can also participate in various reactions .

Scientific Research Applications

Antiviral and Antimicrobial Activity

  • Antiviral Applications : Compounds derived from furanones and benzenesulfonamides have shown promise in antiviral research. For example, derivatives synthesized from 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones displayed antiviral activity against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1), suggesting potential applications in treating viral infections (Hashem et al., 2007).

  • Antimicrobial Activity : The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds incorporating benzenesulfonamide moieties has been associated with antimicrobial properties. These compounds were evaluated for their activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya et al., 2019).

Anticancer Activity

  • The evaluation of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides demonstrated significant antiproliferative activity against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. This research underscores the potential of benzenesulfonamide derivatives in cancer therapy (Motavallizadeh et al., 2014).

Chemical Synthesis and Catalysis

  • Gold(I)-Catalyzed Cascade Reactions : A study on N-(furan-3-ylmethylene)benzenesulfonamides explored their synthesis through a gold(I)-catalyzed cascade reaction. This process, involving a 1,2-alkynyl migration onto a gold carbenoid, indicates the chemical versatility of furan and sulfonamide derivatives in synthetic chemistry (Wang et al., 2014).

  • Base-Free Transfer Hydrogenation : The use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the transfer hydrogenation of ketones showcases another chemical application of sulfonamide derivatives. This reaction proceeds efficiently under base-free conditions and in the presence of air, demonstrating the catalyst's utility in organic synthesis (Ruff et al., 2016).

Future Directions

The future research directions involving this compound could include exploring its potential uses in pharmaceuticals, agrochemicals, and materials, given the known importance of the trifluoromethyl group and the furan ring in these areas .

properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4S/c18-17(19,20)12-3-5-13(6-4-12)28(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-27-15/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPPLMFYZAVMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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